![molecular formula C18H14FNO3 B4062056 1-allyl-2-(4-fluorophenyl)-3-oxo-4-isoindolinecarboxylic acid](/img/structure/B4062056.png)
1-allyl-2-(4-fluorophenyl)-3-oxo-4-isoindolinecarboxylic acid
Overview
Description
1-Allyl-2-(4-fluorophenyl)-3-oxo-4-isoindolinecarboxylic acid, also known as AF-1, is a synthetic compound that belongs to the class of isoindolinecarboxylic acids. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Carboxy-Protecting Groups in Synthetic Chemistry
The allyl ester moiety serves as a protective principle for carboxy groups in the stereoselective construction of neuraminic-acid glycosides, illustrating the versatility of allyl groups in synthetic organic chemistry. This approach showcases the utility of allyl esters in synthesizing complex molecules, which could be relevant to derivatives of 1-allyl-2-(4-fluorophenyl)-3-oxo-4-isoindolinecarboxylic acid in constructing glycosidic linkages or for protective purposes in synthesis (Kunz, Waldmann, & Klinkhammer, 1988).
Fluorescent Chemosensors
The design and synthesis of new fluorescent chemosensors for metal cations and protons, based on structures containing allyl groups, highlight the potential application of 1-allyl-2-(4-fluorophenyl)-3-oxo-4-isoindolinecarboxylic acid in the development of new materials for sensing applications. These chemosensors exploit the photophysical properties of the fluorophore for the detection of ions in various environments (Sali, Guittonneau, & Grabchev, 2006).
Advanced Materials and Polymers
The synthesis of diallyl-containing polyimide demonstrates the role of allyl groups in modifying the thermal properties and dimensional stability of polymers. This research suggests that derivatives of 1-allyl-2-(4-fluorophenyl)-3-oxo-4-isoindolinecarboxylic acid could be explored for the development of new materials with tailored properties for high-performance applications (Lin, Wong, Wang, Chang, & Juang, 2015).
Novel Stable Fluorophores
The development of stable fluorophores that exhibit strong fluorescence across a wide pH range in aqueous media, with potential applications as fluorescent labeling reagents, provides insights into how the fluorophenyl moiety, akin to that in 1-allyl-2-(4-fluorophenyl)-3-oxo-4-isoindolinecarboxylic acid, could be utilized in the design of biomedically relevant fluorescent markers (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
properties
IUPAC Name |
2-(4-fluorophenyl)-3-oxo-1-prop-2-enyl-1H-isoindole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-2-4-15-13-5-3-6-14(18(22)23)16(13)17(21)20(15)12-9-7-11(19)8-10-12/h2-3,5-10,15H,1,4H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSSRSPXIHWELZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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